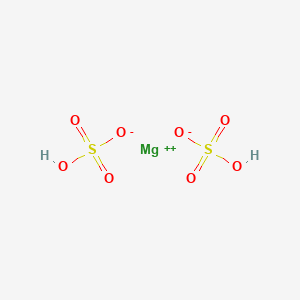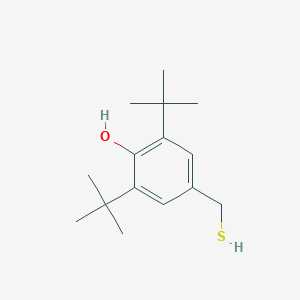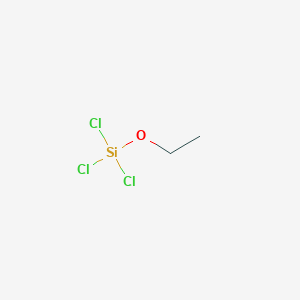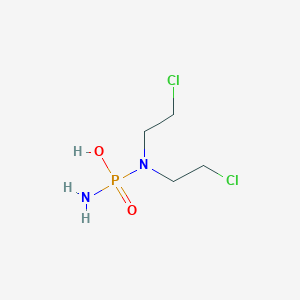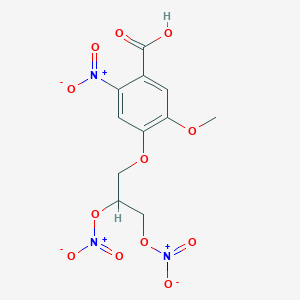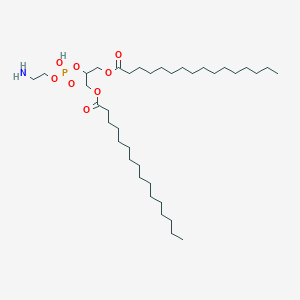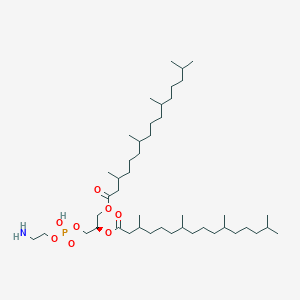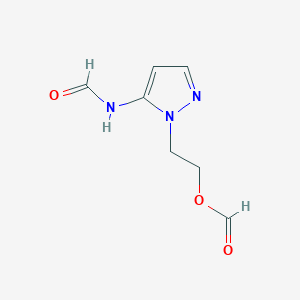
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Overview
Description
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the molecular formula C7H9N3O3 . It is also known by other names such as 5-Formamide-1-(2-formyloxyethl)pyrazole and 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with a mixture of acetic anhydride and formic acid . The reaction mixture is stirred at 30-40°C for 1 hour, then poured into a mixture of water, tetrahydrofuran, and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with a mixture of tetrahydrofuran and ethyl acetate for three times. The organic layers are combined, dried over magnesium sulfate, and evaporated in vacuo to give 5-formamido-1-(2-formyloxyethyl)pyrazole .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) . The compound has a molecular weight of 183.16 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 183.06439116 g/mol . The topological polar surface area of the compound is 73.2 Ų .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Research demonstrates the synthesis of new pyrazole derivatives using compounds related to 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate. These derivatives have applications in the development of pharmaceuticals and other organic compounds. For example, pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives were prepared by condensation reactions involving similar pyrazole compounds (Harb, Abbas, & Mostafa, 2005). Similarly, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives with potential anti-tumor activities were synthesized using related pyrazole compounds (Nassar, Atta-Allah, & Elgazwy, 2015).
Development of Heterocyclic Compounds
The chemical structure of this compound aids in the formation of various heterocyclic compounds. Studies have shown the synthesis of 5-(pyrazol-1-yl)-1,2,3-thiadiazoles from similar pyrazole compounds, providing substrates for further modification and investigation of biological activity (Vysokova et al., 2017).
Anticancer and Antimicrobial Activities
Pyrazole derivatives synthesized from compounds akin to this compound have shown promising results in anticancer and antimicrobial studies. For instance, novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties exhibited high anticancer and antimicrobial activities in vitro (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Mechanistic Studies
Compounds related to this compound are used in various chemical synthesis processes and mechanistic studies. For example, an unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates was studied for its mechanism, contributing to the understanding of complex chemical reactions (Ledenyova et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(5-formamidopyrazol-1-yl)ethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNBFDFIEWMUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCOC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566712 | |
| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116856-18-9 | |
| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
